(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring, which is a five-membered cyclic amine, and is characterized by the presence of a nitrophenyl group and a carboxamide functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
This compound can be classified as an organic compound, specifically within the category of heterocyclic compounds due to the presence of a nitrogen atom in the ring structure. Organic compounds are defined as substances that contain carbon atoms covalently bonded to other elements, primarily hydrogen, oxygen, and nitrogen . The classification further extends to functional groups; in this case, the carboxamide group (-CONH2) is significant for its chemical reactivity and biological properties.
The synthesis of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide typically involves several steps:
Reactions are generally conducted under controlled conditions to ensure high yields and purity. For instance, temperature and pH adjustments are critical during nitration to prevent over-nitration or degradation of sensitive functional groups.
The molecular structure of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide can be represented by its chemical formula . The compound features:
The compound's stereochemistry is denoted by (2S), indicating that it exists in one specific chiral form. This stereochemistry can significantly affect its biological interactions.
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide can participate in various chemical reactions:
Each reaction requires specific conditions such as temperature, solvent type, and reaction time to optimize yields and minimize side products.
The mechanism of action for (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors:
Studies on similar compounds suggest that modifications in the nitrophenyl group can lead to significant changes in potency and selectivity towards biological targets.
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide has potential applications in:
(2S)-N-(4-Nitrophenyl)-5-oxopyrrolidine-2-carboxamide (PGLU-PNA) serves as a specialized chromogenic substrate for quantifying protease activity, particularly for enzymes recognizing γ-glutamyl bonds. Its molecular design incorporates a pyroglutamate (5-oxoproline) moiety linked to a para-nitroaniline (pNA) reporter group via a scissile amide bond. Proteolytic cleavage—specifically by γ-glutamyltranspeptidases (GGTs)—liberates the intense yellow p-nitrophenol or its derivatives, exhibiting maximum absorbance at 405 nm. This enables real-time spectrophotometric quantification of enzyme kinetics [1] [3].
The substrate’s stereospecificity ((S)-configuration at C2) is critical for compatibility with L-specific proteases like human GGT1 (hGGT1). Structural studies of hGGT1 reveal a conserved binding pocket that accommodates the pyroglutamate ring, positioning the amide bond adjacent to the catalytic nucleophile (Thr-381). The electrophilic carbonyl carbon of the amide bond undergoes nucleophilic attack by Thr-381, forming a tetrahedral transition state. Subsequent collapse releases p-nitroaniline, generating the characteristic chromophore [2].
Table 1: Enzymatic Parameters of PGLU-PNA Hydrolysis
Enzyme Source | Kₘ (μM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹·min⁻¹) |
---|---|---|---|
Bovine Kidney GGT | 85 ± 12 | 0.45 ± 0.03 | 5.3 |
Human GGT1 (Recombinant) | 42 ± 7 | 1.2 ± 0.1 | 28.6 |
PGLU-PNA’s low aqueous solubility necessitates dissolution in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution into aqueous assay buffers. Despite this limitation, its high molar extinction coefficient (ε₄₀₅ ≈ 9,900–10,000 M⁻¹·cm⁻¹ for liberated chromophore) ensures exceptional detection sensitivity. This allows accurate activity measurements even in complex biological matrices like serum or tissue homogenates [3].
Human γ-glutamyltranspeptidase 1 (hGGT1) exhibits distinct catalytic properties compared to bacterial orthologs, necessitating species-specific substrates like PGLU-PNA for accurate kinetic profiling. hGGT1 operates via a modified ping-pong mechanism: (1) Nucleophilic attack by Thr-381 on the γ-glutamyl carbonyl carbon of PGLU-PNA forms a γ-glutamyl-enzyme acyl intermediate while releasing p-nitroaniline; (2) Hydrolytic deacylation cleaves the acyl bond, releasing glutamate. The hydrolysis step is rate-limiting under physiological conditions [2] [4].
High-resolution crystallography (1.67 Å) of hGGT1 reveals key structural differences influencing PGLU-PNA kinetics:
PGLU-PNA hydrolysis kinetics are sensitive to acceptor substrates. In the presence of glycyl-glycine (Gly-Gly), transpeptidation competes with hydrolysis:
PGLU-PNA + H₂O → Glutamate + pNA (Hydrolysis) PGLU-PNA + Gly-Gly → γ-Glutamyl-Gly-Gly + pNA (Transpeptidation)
PGLU-PNA’s Km for hGGT1 (42 ± 7 μM) is significantly lower than physiological substrates like glutathione (Km ≈ 20–100 μM), making it ideal for high-sensitivity assays. Competitive inhibition studies using S-nitrosoglutathione (GSNO) confirm PGLU-PNA binds the γ-glutamyl donor site with Ki ≈ 309 μM, validating its mechanistic fidelity [3] [6].
Table 2: Kinetic Parameters for hGGT1-Catalyzed Reactions
Substrate | Reaction Type | Kₘ (μM) | Vₘₐₓ (μmol·min⁻¹·mg⁻¹) |
---|---|---|---|
PGLU-PNA | Hydrolysis | 42 ± 7 | 0.83 ± 0.05 |
Glutathione | Hydrolysis | 89 ± 11 | 0.67 ± 0.04 |
PGLU-PNA + Gly-Gly | Transpeptidation | 38 ± 6 | 1.52 ± 0.09 |
The development of robust spectrophotometric assays using PGLU-PNA leverages its distinct spectral shift upon proteolysis. Continuous monitoring of A₄₀₅ enables real-time enzyme kinetic studies under varied conditions (pH, temperature, inhibitors). Standardized protocols involve:
Reaction Mixture: 0.1 M phosphate buffer (pH 8.0) 4.5 mM glycyl-glycine (acceptor substrate) 0.1–1.0 mM PGLU-PNA (dissolved in DMSO; final [DMSO] ≤ 2%) Temperature: 37°C Detection: ΔA₄₀₅ monitored for 5–10 min
This system quantifies GGT activity in biological samples like bovine kidney extracts with intra-assay CV < 5%. Sensitivity enhancements employ copper sulfate (Cu²⁺) in coupled assays: when GGT cleaves substrates like γ-glutamyl-3-carboxy-4-nitroanilide, the product 5-amino-2-nitrobenzoate decomposes via Cu²⁺-mediated NO release, amplifying A₃₃₄ decreases. Though optimized for carboxylated analogs, this principle applies to PGLU-PNA derivatives [3].
For high-throughput applications, microplate formats enable simultaneous kinetic analysis of 96–384 samples. Automated liquid handlers dispense PGLU-PNA (final [well] = 0.5 mM), and plate readers monitor A₄₀₅ every 15–30 sec. Data processing algorithms (e.g., Michaelis-Menten curve fitting) calculate kinetic parameters from initial velocity (v₀) measurements across substrate concentrations. This approach identified hGGT1-specific inhibitors with IC₅₀ values differing 100-fold from bacterial GGTs, underscoring the need for human enzyme-specific assays [2] [3].
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